molecular formula C15H13N3O3 B7458507 3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole

3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole

Cat. No.: B7458507
M. Wt: 283.28 g/mol
InChI Key: DEZKLJGAMJXRNO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles

Preparation Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole typically involves the reaction of 3,4-dimethoxybenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-19-12-4-3-11(9-13(12)20-2)14-17-15(21-18-14)10-5-7-16-8-6-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZKLJGAMJXRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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